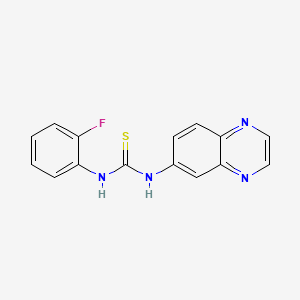![molecular formula C14H13NO B5705300 2,4,6-trimethylfuro[3,2-c]quinoline](/img/structure/B5705300.png)
2,4,6-trimethylfuro[3,2-c]quinoline
Descripción general
Descripción
2,4,6-trimethylfuro[3,2-c]quinoline (TMFQ) is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This molecule is an important member of the furoquinoline family, which has been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Gastric (H+/K+)-ATPase Inhibition
The 4-(arylamino)quinoline compounds, closely related to 2,4,6-trimethylfuro[3,2-c]quinoline, have shown significant inhibition of the gastric (H+/K+)-ATPase. This property is critical in anti-ulcer medications. The substituted quinolines, particularly the 1-arylpyrrolo[3,2-c]quinolines, demonstrate potent in vitro inhibitory effects on this enzyme, with particular emphasis on the importance of ortho substitution on the aryl ring for enhancing activity (Brown et al., 1990).
Photovoltaic Properties
Derivatives of 4H-pyrano[3,2-c]quinoline, which share a structural relation with 2,4,6-trimethylfuro[3,2-c]quinoline, have been studied for their photovoltaic properties. These compounds, when formed into films, exhibit rectification behavior and photovoltaic properties in both dark and illuminated conditions. They are considered potential candidates for organic-inorganic photodiode fabrication, highlighting their significance in solar energy technology (Zeyada et al., 2016).
Luminescence and Photochemical Transformations
The spectral, luminescent, and photochemical properties of certain furoquinoline derivatives, such as 7,7,9-trimethyl-6,7-dihydrofuro[3,2-f]quinoline, demonstrate high fluorescence quantum yields in water and methanol. These properties are indicative of their potential in various optical applications, such as in organic light-emitting diodes (OLEDs) or as photochemical sensors (Lygo et al., 2012).
Antioxidant Activity
A derivative of furoquinoline, specifically 7,7,9-trimethyl-6,7-dihydrofuro[3,2-f]quinoline, has been synthesized and its antioxidant activity assessed. The compound exhibited significant inhibition of peroxy radicals, which is an important property for potential therapeutic applications in oxidative stress-related diseases (Kuzmin et al., 2008).
Biomass Conversion to Medicines
The synthesis of indolo[3,2-c]quinolines from biomass, including agricultural and forestry wastes, represents an eco-friendly and sustainable approach to producing valuable medicinal compounds. This method was used for the synthesis of antimalarial alkaloid isocryptolepine and its derivatives, demonstrating the versatility of quinoline derivatives in pharmaceutical applications (Uchuskin et al., 2012).
Electrochemical Properties
3-Arylazo-2,4,6-trimethyl quinoline compounds have been studied for their electrochemical behavior. These compounds exhibit two-electron diffusion-controlled, irreversible reduction processes, which could be relevant in the development of electrochemical sensors and devices (Sharma et al., 2004).
Cancer Drug Discovery
Quinoline derivatives, including those structurally similar to 2,4,6-trimethylfuro[3,2-c]quinoline, have been identified as important scaffolds in cancer drug discovery. Their synthetic versatility allows for the generation of a large number of structurally diverse derivatives with anticancer activities (Solomon & Lee, 2011).
Propiedades
IUPAC Name |
2,4,6-trimethylfuro[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-8-5-4-6-11-13(8)15-10(3)12-7-9(2)16-14(11)12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCHFQFWVBDHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C=C(O3)C)C(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylfuro[3,2-c]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5705252.png)

![4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5705263.png)



![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705282.png)
![ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5705289.png)
![N-[1-(aminocarbonyl)-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5705291.png)
![N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5705296.png)
